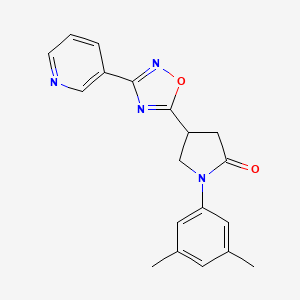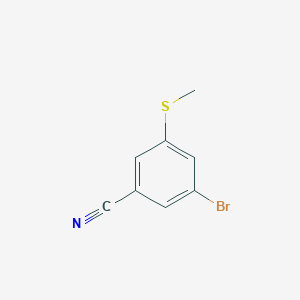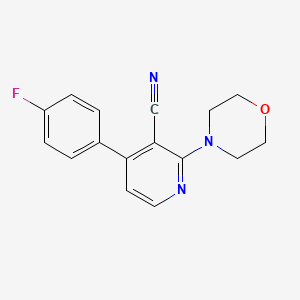![molecular formula C14H16FN3O2 B3013909 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1092277-64-9](/img/structure/B3013909.png)
3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C14H16FN3O2 and its molecular weight is 277.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Detoxification Applications : A study by Ren et al. (2009) synthesized a similar N-halamine precursor and bonded it onto cotton fabrics, demonstrating its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. This suggests potential applications in antimicrobial coatings.
Treatment of Anemia : Research by Váchal et al. (2012) identified 1,3,8-Triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of prolyl hydroxylase for treating anemia, indicating their potential as pharmaceutical agents in anemia treatment.
Myelostimulating Activity : A study by Yu et al. (2018) found that 1,3,8-Triazaspiro[4.5]decane-2,4-diones showed myelostimulating activity, which could be significant for bone marrow hematopoiesis.
Supramolecular Chemistry : Simić et al. (2021) investigated the fluorination effects on spirohydantoin derivatives, providing insights into supramolecular interactions and architecture, which are crucial in material science and drug design (Simić et al., 2021).
Anticonvulsant Activity : Obniska et al. (2006) synthesized fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, finding that some compounds displayed significant anticonvulsant activity, suggesting their potential use in treating seizure disorders (Obniska et al., 2006).
Biocidal Properties : Ren et al. (2013) demonstrated that a cyclic N-halamine precursor, similar to 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, when introduced into nanofibers, exhibited strong biocidal properties against both Gram-positive and Gram-negative bacteria (Ren et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their anticonvulsant activity , suggesting that this compound may also interact with targets involved in neuronal signaling.
Mode of Action
Based on its structural similarity to other anticonvulsant agents , it may interact with its targets to modulate neuronal activity, potentially by altering ion channel function or neurotransmitter release.
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways involved in neuronal excitability and signaling.
Result of Action
Based on its potential anticonvulsant activity , it may exert effects that reduce neuronal excitability, potentially leading to a decrease in seizure frequency or severity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and is metabolized within the body.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c15-11-3-1-10(2-4-11)9-18-12(19)14(17-13(18)20)5-7-16-8-6-14/h1-4,16H,5-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCYJWQGOALQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)
![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)
![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)

